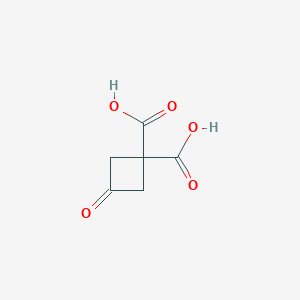

3-Oxocyclobutane-1,1-dicarboxylic acid

Descripción general

Descripción

3-Oxocyclobutane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C6H6O5 and a molecular weight of 158.11 . It is a very important medicine intermediate, widely applied in the synthesis of various bulk drugs .

Synthesis Analysis

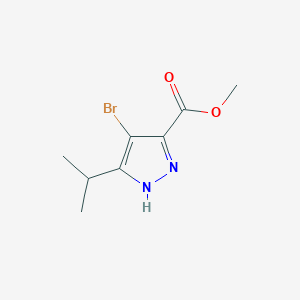

The synthesis of this compound can be achieved through several methods. One method involves heating 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester (2.2 g, 7.63 mmol) in HCl (6 N, 6 mL) at 155-160°C . Another method involves a three-step reaction using acetone, bromine, and malononitrile as raw materials, ethanol, DMF (dimethyl formamide), and water as solvents, sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) . The InChI key is QTZIWJVUUXVIKM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The predicted density of this compound is 1.748±0.06 g/cm3 . The predicted boiling point is 466.7±45.0 °C .Aplicaciones Científicas De Investigación

Synthesis and Methodology Enhancements

3-Oxocyclobutane-1,1-dicarboxylic acid has been a subject of interest due to its role in the synthesis of various organic compounds. Huang Bin and Zhang Zheng-lin (2010) discussed an improved synthesis method for 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine. This method, notable for its ease of operation and low cost, is advantageous for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).

Chemical Properties and Applications

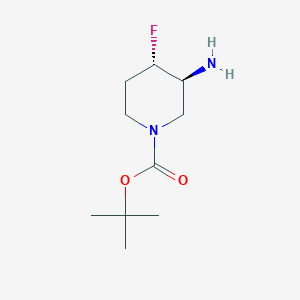

The physical-chemical properties of certain derivatives of this compound have been studied. Anton V. Chernykh et al. (2016) synthesized cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, observing different pKa values for the carboxylic acid functions of these stereoisomers, which is critical in understanding their chemical behavior (Chernykh et al., 2016).

Application in Organic Reactions

S. Niwayama and K. Houk (1992) demonstrated the use of a derivative of this compound in organic reactions. They synthesized methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid, which upon thermolysis, formed methyl (2H)-pyrane-5-carboxylate. This study shows the compound's potential in facilitating specific organic transformations (Niwayama & Houk, 1992).

Biomedical Research

In the field of biomedical research, the derivatives of this compound have been explored. T. Shoup and M. Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography, indicating its potential use in medical imaging and cancer research (Shoup & Goodman, 1999).

Safety and Hazards

3-Oxocyclobutane-1,1-dicarboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Direcciones Futuras

3-Oxocyclobutane-1,1-dicarboxylic acid is a very important medicine intermediate, and it is widely applied in the synthesis of various bulk drugs . It is used in the synthesis of ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug . Therefore, its future directions are likely to be closely tied to advancements in these areas.

Mecanismo De Acción

Target of Action

3-Oxocyclobutane-1,1-dicarboxylic acid is a key intermediate in the synthesis of several pharmaceutical compounds . It has been used in the synthesis of platinum-based anticancer drugs . These drugs primarily target DNA in cancer cells, causing cross-linking and inhibiting transcription .

Mode of Action

The compound is used as a leaving group in the synthesis of water-soluble diamine platinum complexes . These complexes interact with DNA in cancer cells, causing cross-linking and inhibiting transcription, which leads to cell death .

Biochemical Pathways

It is known that the platinum complexes it helps form can disrupt dna replication and transcription in cancer cells, leading to cell death .

Pharmacokinetics

It is known that the compound is used in the synthesis of water-soluble platinum complexes This suggests that it may have good bioavailability

Result of Action

The platinum complexes synthesized using this compound have shown potent anticancer activity against various human cancer cell lines, including lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer cell (HT-29) lines . They have also shown lower toxicity than cisplatin and the same level of acute toxicity as carboplatin in vivo .

Action Environment

The action of this compound is influenced by the conditions under which it is synthesized into active compounds. For example, the synthesis of the platinum complexes requires a temperature of 120-150°C . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

3-Oxocyclobutane-1,1-dicarboxylic acid is a very important medicine intermediate. It is widely applied in the synthesis of tens of kinds of bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug

Cellular Effects

It is known that the compound is used in the synthesis of several drugs, which suggests that it may have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known to be a key intermediate in the synthesis of several drugs, suggesting that it may interact with various biomolecules and influence gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Metabolic Pathways

Given its role as a key intermediate in the synthesis of several drugs, it is likely that it interacts with various enzymes and cofactors .

Propiedades

IUPAC Name |

3-oxocyclobutane-1,1-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZIWJVUUXVIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)

![Methyl 1-[(2-aminophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B3096894.png)

![2-(4-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B3096913.png)

![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)

![5,5'-Dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3096930.png)